Sodium Channel Naᵥ1.4 Inhibitory Potency: Direct Head-to-Head Comparison with a De-methyl Analog in the Same Patent Series
In the same patent series (US9174999) and under identical assay conditions, tert-butyl N-(1-imino-4-methyl-1-oxothian-4-yl)carbamate (Compound 10) exhibited an IC₅₀ of 19 nM at the rat Naᵥ1.4 sodium channel, while the de-methyl analog tert-butyl N-(1-imino-1-oxothian-4-yl)methylcarbamate analogue (Compound 8, BDBM190234) showed an IC₅₀ of 26 nM [1][2]. The 4-methyl substitution on the thiane ring in Compound 10 therefore confers approximately a 27% improvement in potency. This rank-order difference is critical because sodium channel inhibitors targeting Naᵥ1.4 are investigated for pain and neuromuscular disorders; potency differences at the single-digit nanomolar level can determine therapeutic window and selectivity.
| Evidence Dimension | Inhibitory potency (IC₅₀) at rat Naᵥ1.4 sodium channel |
|---|---|
| Target Compound Data | IC₅₀ = 19 nM |
| Comparator Or Baseline | Compound 8 (US9174999, BDBM190234) — the de-methyl, linear hexyl carbamate analog: IC₅₀ = 26 nM |
| Quantified Difference | ~1.37-fold more potent (27% improvement) |
| Conditions | In vitro sodium channel inhibition assay; rat Naᵥ1.4 subunit alpha; experimental details per US9174999; data deposited in BindingDB under the same assay ID (entry 7333). |
Why This Matters
For medicinal chemistry programs targeting sodium channels, a 27% potency gain from a single methyl substitution can justify the selection of the 4-methyl analog as the lead scaffold, directly influencing SAR strategy and procurement decisions when sourcing key intermediates.
- [1] BindingDB Entry: BDBM190241 (US9174999, Compound 10). IC₅₀ = 19 nM. Sodium channel protein type 4 subunit alpha (Rattus norvegicus). Deposited 2016-08-08. DOI: 10.7270/Q2C24V68. View Source
- [2] BindingDB Entry: BDBM190234 (US9174999, Compound 8). IC₅₀ = 26 nM. Sodium channel protein type 4 subunit alpha (Rattus norvegicus). Deposited 2016-08-08. View Source
